molecular formula C13H14BrN3O B6460401 1-(6-bromoquinazolin-4-yl)piperidin-4-ol CAS No. 2549013-88-7

1-(6-bromoquinazolin-4-yl)piperidin-4-ol

Cat. No.: B6460401
CAS No.: 2549013-88-7
M. Wt: 308.17 g/mol
InChI Key: LRUFVNVQQXZTJJ-UHFFFAOYSA-N
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Description

1-(6-Bromoquinazolin-4-yl)piperidin-4-ol is a chemical compound that features a quinazoline ring substituted with a bromine atom at the 6th position and a piperidin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromoquinazolin-4-yl)piperidin-4-ol typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Bromination: The quinazoline ring is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Piperidin-4-ol Introduction: The brominated quinazoline is then reacted with piperidin-4-ol under basic conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromoquinazolin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The piperidin-4-ol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

1-(6-Bromoquinazolin-4-yl)piperidin-4-ol has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-bromoquinazolin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidin-4-ol moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(6-Chloroquinazolin-4-yl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(6-Fluoroquinazolin-4-yl)piperidin-4-ol: Similar structure but with a fluorine atom instead of bromine.

    1-(6-Iodoquinazolin-4-yl)piperidin-4-ol: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 1-(6-Bromoquinazolin-4-yl)piperidin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

1-(6-bromoquinazolin-4-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-9-1-2-12-11(7-9)13(16-8-15-12)17-5-3-10(18)4-6-17/h1-2,7-8,10,18H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUFVNVQQXZTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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